
5-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced thiophene derivatives.
Scientific Research Applications
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
Uniqueness
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both a bromine atom and a tetrahydrofuran-2-ylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H12BrNO2S |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
5-bromo-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI Key |
PUFMJUNWICAGME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(S2)Br |
solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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